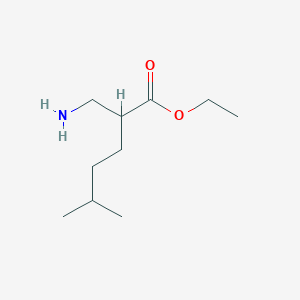

Ethyl 2-(aminomethyl)-5-methylhexanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

ethyl 2-(aminomethyl)-5-methylhexanoate |

InChI |

InChI=1S/C10H21NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h8-9H,4-7,11H2,1-3H3 |

InChI Key |

FVINHLIFUPIAMI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC(C)C)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Aminomethyl 5 Methylhexanoate and Its Precursors

Multi-Step Organic Synthesis Approaches

Multi-step synthesis provides a versatile platform for constructing Ethyl 2-(aminomethyl)-5-methylhexanoate from readily available starting materials. These approaches often involve the sequential formation of carbon-carbon and carbon-nitrogen bonds to build the target molecular framework.

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, the primary disconnections are typically made at the C-N bond and the α-β carbon-carbon bond of the hexanoate (B1226103) backbone.

A common retrosynthetic strategy begins by disconnecting the aminomethyl group, suggesting a precursor like an α-substituted malonate derivative. This leads back to simpler, commercially available starting materials such as diethyl malonate and a suitable alkyl halide.

Key Retrosynthetic Pathways:

Malonate Pathway: This approach identifies diethyl malonate and 4-methylpentyl bromide as key precursors. The synthesis involves alkylation of the malonate followed by the introduction of the aminomethyl group.

Knoevenagel Condensation Pathway: An alternative route involves the Knoevenagel condensation of isovaleraldehyde (B47997) with an active methylene (B1212753) compound like ethyl cyanoacetate, followed by reduction steps to form the β-amino ester scaffold.

These analyses provide a logical framework for planning a viable synthesis, highlighting the key bond formations required to assemble the target molecule.

Exploration of Diverse Reagent Systems and Catalytic Systems

The synthesis of this compound and its precursors can employ a wide array of reagents and catalysts to achieve the desired transformations efficiently.

A conventional synthesis starting from diethyl malonate involves a sequence of reactions: vulcanchem.com

Alkylation: Diethyl malonate is reacted with 4-methylpentyl bromide in the presence of a base like sodium ethoxide to form diethyl 2-(4-methylpentyl)malonate.

Aminomethylation: The resulting malonate intermediate undergoes a Mannich-type reaction with formaldehyde (B43269) and an amine source, such as ammonium (B1175870) chloride, to introduce the aminomethyl group at the α-position. vulcanchem.com

Selective Hydrolysis and Decarboxylation: One of the ester groups is selectively hydrolyzed and the resulting malonic acid is decarboxylated to yield the target monoester.

An alternative approach for a related precursor, (S)-ethyl 3-cyano-5-methylhexanoate, involves a Knoevenagel condensation of isovaleraldehyde and ethyl cyanoacetate, followed by hydrogenation using catalysts like palladium on charcoal. Subsequent reduction of the nitrile group, for instance with Raney Nickel, would yield the aminomethyl functionality. lupinepublishers.com

| Synthetic Step | Reagent/Catalyst System | Purpose |

|---|---|---|

| Alkylation | Sodium Ethoxide / 4-methylpentyl bromide | Forms the C-C bond between the malonate and the isobutyl group. |

| Aminomethylation | Formaldehyde / Ammonium Chloride | Introduces the aminomethyl group at the α-carbon. vulcanchem.com |

| Knoevenagel Condensation | Di-n-propyl amine / Acetic Acid | Condensation of an aldehyde with an active methylene compound. lupinepublishers.com |

| Hydrogenation (C=C bond) | Palladium on Charcoal (Pd/C) | Reduces the carbon-carbon double bond. |

| Hydrogenation (Nitrile) | Raney Nickel | Reduces the nitrile group to a primary amine. lupinepublishers.com |

Reaction Condition Optimization for Enhanced Yields and Selectivity

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing side reactions. Key parameters that are often fine-tuned include temperature, solvent, reaction time, and catalyst loading.

For the aminomethylation step in the malonate synthesis, temperature control is critical. Maintaining a temperature range of 40–50°C is optimal to prevent the formation of undesired byproducts. vulcanchem.com The addition of a catalytic amount of acetic acid (0.1–0.2 equivalents) can also enhance the kinetics of this reaction. vulcanchem.com

In syntheses involving distillation for purification, the choice between simple and vacuum distillation can significantly impact the final yield. For intermediates that may be prone to degradation at high temperatures, high-vacuum distillation is employed to allow for purification at lower temperatures, thereby preserving the integrity of the compound. lupinepublishers.com

| Reaction Step | Parameter Optimized | Optimal Condition | Rationale |

|---|---|---|---|

| Aminomethylation | Temperature | 40–50°C | Prevents side reactions and decomposition. vulcanchem.com |

| Aminomethylation | Catalyst | 0.1–0.2 eq. Acetic Acid | Improves reaction kinetics. vulcanchem.com |

| Purification | Distillation Method | High Vacuum Distillation | Prevents thermal degradation of the product. lupinepublishers.com |

Enantioselective and Asymmetric Synthesis Strategies

For applications where a specific stereoisomer of this compound is required, enantioselective and asymmetric synthesis strategies are employed. These methods aim to produce a single enantiomer in high excess.

Chiral Catalyst Development and Application

Chiral catalysts are instrumental in asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with high enantioselectivity. For the synthesis of chiral β-amino esters, several catalytic systems have been developed.

One prominent strategy is the asymmetric hydrogenation of a suitable prochiral precursor. For example, the synthesis of the structurally related (S)-3-aminomethyl-5-methylhexanoic acid often utilizes a key step of asymmetric hydrogenation of a cyano-substituted α,β-unsaturated acid using a Rhodium-Me-DuPHOS catalyst system. researchgate.netnih.gov This approach consistently provides the desired (S)-enantiomer in very high enantiomeric excess (ee). Such a strategy could be adapted to create a chiral center at the C2 position of the hexanoate backbone.

Other chiral catalysts that have shown effectiveness in the synthesis of β-amino acids include Ni(II) complexes of chiral Schiff bases, which can be used in asymmetric Michael addition reactions. nih.gov Additionally, bifunctional catalysts that possess both a Lewis acid and a Brønsted base moiety, often incorporating a thiourea (B124793) group on a chiral scaffold, have been developed for asymmetric conjugate additions to nitroolefins, which are precursors to β-amino acids. google.com

| Catalyst System | Reaction Type | Key Feature | Potential Application |

|---|---|---|---|

| Rhodium-Me-DuPHOS | Asymmetric Hydrogenation | Highly efficient for creating chiral centers from C=C bonds. researchgate.netnih.gov | Enantioselective reduction of an unsaturated precursor. |

| Chiral Ni(II)-Schiff Base Complexes | Asymmetric Michael Addition | Facilitates enantioselective C-C bond formation. nih.gov | Asymmetric addition of nucleophiles to an α,β-unsaturated ester. |

| Bifunctional Thiourea Catalysts | Asymmetric Conjugate Addition | Activates both the nucleophile and electrophile. google.com | Enantioselective addition to a nitroalkene precursor. |

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a classical and reliable method for asymmetric synthesis. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

A well-established example in the synthesis of β-amino esters involves the use of chiral imines derived from amino alcohols like (S)-phenylglycinol. acs.orgnih.gov In this approach, a chiral imine is formed by condensing an aldehyde with the chiral amino alcohol. This imine then reacts with a nucleophile, such as a Reformatsky reagent, with high diastereoselectivity. The chiral auxiliary then directs the stereochemistry of the newly formed chiral center. Subsequently, the auxiliary can be cleaved, for instance by oxidative cleavage with sodium periodate, to yield the enantiomerically enriched β-amino ester. acs.orgnih.gov

Another widely used class of chiral auxiliaries are the Evans oxazolidinones. researchgate.netnih.gov An N-acylated Evans auxiliary can undergo highly diastereoselective alkylation or other transformations at the α-position of the acyl group. This methodology could be applied to introduce the aminomethyl or isobutyl group with a high degree of stereocontrol, followed by cleavage of the auxiliary to release the chiral product.

Diastereoselective Synthesis through Chiral Salt Formation and Crystallization

The resolution of a racemic mixture of 2-(aminomethyl)-5-methylhexanoic acid, or a suitable derivative, is a classical and effective method for obtaining enantiomerically pure forms. This method relies on the reaction of the racemic acid with a chiral resolving agent, typically a chiral amine or acid, to form a pair of diastereomeric salts.

These diastereomeric salts possess different physicochemical properties, most importantly, different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization. One diastereomer crystallizes out of the solution preferentially, while the other remains dissolved. After separation by filtration, the desired enantiomer can be liberated from the salt by treatment with an acid or base. While no specific chiral resolving agents are documented for this compound, common agents used for resolving amino acids include tartaric acid, mandelic acid, and chiral amines like ephedrine. researchgate.net

Kinetic Resolution Utilizing Enzymes or Chiral Catalysts

Kinetic resolution is a powerful technique that utilizes a chiral catalyst or an enzyme to selectively react with one enantiomer of a racemic mixture at a faster rate than the other. This results in a mixture of a slower-reacting, unreacted enantiomer and a new, reacted product, which can then be separated.

For α-amino esters, lipases are commonly employed biocatalysts for enantioselective hydrolysis or transesterification. mdpi.com For example, a racemic mixture of this compound could be subjected to hydrolysis catalyzed by an enzyme like Candida antarctica lipase (B570770) B (CALB). The enzyme would ideally hydrolyze one enantiomer (e.g., the R-enantiomer) to its corresponding carboxylic acid, leaving the other enantiomer (the S-ester) unreacted. These two compounds, having different functional groups (acid vs. ester), can then be readily separated. The choice of enzyme, solvent, and temperature is critical to achieving high enantioselectivity. researchgate.net

Chemoenzymatic and Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions with high efficiency. mdpi.comjmu.edu The application of enzymes in the synthesis of chiral α-amino esters is a well-established field.

Identification and Engineering of Specific Biocatalysts

The success of a biocatalytic process hinges on finding the right enzyme. For the synthesis of chiral amino esters, screening of commercially available enzyme libraries, particularly lipases and proteases, is a common starting point. mdpi.com Enzymes such as lipases from Pseudomonas species, Thermomyces lanuginosus, or Candida rugosa have shown utility in resolving various amino esters. mdpi.commdpi.com

Where a suitable natural enzyme cannot be found, protein engineering techniques like directed evolution can be used to create mutant enzymes with improved activity, stability, or enantioselectivity for a specific substrate. nih.gov This involves creating libraries of enzyme variants and screening them under high-throughput conditions to identify mutants with desired properties for the synthesis of a target molecule like this compound. nih.gov

Biocatalyst Immobilization Techniques and Operational Stability Studies

For industrial applications, the reusability and stability of the biocatalyst are paramount. Enzyme immobilization, which confines the enzyme to a solid support, facilitates easy separation of the catalyst from the reaction mixture and enhances its stability. mdpi.com Common immobilization strategies include:

Adsorption: Binding of the enzyme to the surface of a carrier (e.g., hydrophobic resins) via weak physical forces. nih.gov

Covalent Binding: Formation of strong covalent bonds between the enzyme and a functionalized support material.

Entrapment: Physical encapsulation of the enzyme within a porous matrix, such as a gel or fiber.

An immobilized enzyme's operational stability is assessed by running the catalytic reaction over multiple cycles. For instance, an immobilized lipase might be tested for its ability to retain its catalytic efficiency over 10 or more repeated batches, a critical factor for process economics. nih.gov

Process Parameters Optimization for Biocatalytic Efficiency

To maximize the yield and enantiomeric purity of the product, several process parameters must be optimized. mdpi.commdpi.com These include:

Temperature: Enzymatic reactions have an optimal temperature for maximum activity; temperatures that are too high can lead to denaturation. mdpi.com

pH: The pH of the reaction medium affects the enzyme's ionization state and conformation, and thus its activity.

Solvent: The choice of organic solvent or aqueous-organic biphasic system can significantly influence enzyme activity and selectivity.

Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, reducing the reaction rate. mdpi.com

Response surface methodology (RSM) is a common statistical tool used to efficiently optimize these multiple parameters simultaneously to achieve the highest biocatalytic efficiency. researchgate.net

Continuous Flow Synthesis for Process Intensification

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing for process intensification. lonza.comnih.gov These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and straightforward scalability. uc.pt

A potential continuous flow process for this compound could involve pumping a solution of the racemic substrate through a packed-bed reactor containing an immobilized enzyme (a packed-bed bioreactor). mdpi.com The residence time in the reactor can be precisely controlled by adjusting the flow rate, allowing for fine-tuning of the reaction conversion. mdpi.com The product stream exiting the reactor would contain the unreacted ester enantiomer and the hydrolyzed acid product, which could then be directed to a subsequent in-line separation module. This integrated approach can significantly reduce production time and improve process efficiency. nih.gov

Reactor Design and Configuration for Multi-Step Continuous Processes

The successful implementation of a multi-step continuous synthesis of this compound hinges on the appropriate design and configuration of the reactor system. The choice of reactors is dictated by the specific requirements of each reaction step, such as heat and mass transfer, reaction kinetics, and the nature of the catalysts involved. A typical multi-step synthesis of a β-amino ester like this compound involves a sequence of reactions such as condensation, addition, and reduction.

For instance, a plausible continuous flow synthesis could commence with a Knoevenagel condensation, followed by a Michael addition and a subsequent hydrogenation to yield the final product. Each of these steps would necessitate a specific reactor type. For example, the initial condensation and addition reactions, which are often liquid-phase and may require precise temperature control, can be efficiently carried out in microreactors or coiled tube reactors. These reactors offer high surface-area-to-volume ratios, ensuring excellent heat transfer and mixing.

The final hydrogenation step, which typically involves a heterogeneous catalyst and a gaseous reagent (hydrogen), is well-suited for a packed-bed reactor. This configuration allows for the continuous flow of the liquid substrate over a solid catalyst bed in the presence of hydrogen, facilitating efficient catalyst-substrate interaction and easy separation of the product from the catalyst.

A fully integrated multi-step continuous process for a similar molecule, (±)-Pregabalin, has been demonstrated, showcasing the effective coupling of different reactor types. researchgate.netelsevierpure.com This system utilized a packed-bed reactor with a primary amine-modified silica (B1680970) catalyst for the initial Knoevenagel condensation, followed by subsequent reactors for the Michael addition and nitro group reduction. researchgate.net

| Reaction Step | Reactor Type | Key Design Features | Rationale for Selection |

| Knoevenagel Condensation | Packed-Bed Reactor | Solid-supported catalyst, controlled temperature zones | Efficient catalysis, ease of product separation |

| Michael Addition | Coiled Tube Reactor | Long residence time capability, good mixing | Homogeneous reaction, requires precise time control |

| Hydrogenation | Packed-Bed Reactor | High-pressure capability, gas-liquid-solid interface | Heterogeneous catalysis with gaseous reagent |

This interactive table summarizes the reactor configurations for a multi-step continuous synthesis.

Residence Time Distribution and Mixing Studies in Flow Reactors

Residence Time Distribution (RTD) is a critical parameter in continuous flow chemistry, as it describes the time spent by a fluid element within the reactor. ntnu.no A narrow RTD is generally desirable for reactions where selectivity and yield are highly dependent on the reaction time, as it ensures that all reactant molecules have a similar reaction history.

In the context of the multi-step synthesis of this compound, RTD studies are crucial for optimizing each reaction stage. For the initial fast and exothermic reactions, a narrow RTD, often achieved in plug flow reactors (PFRs), is preferred to prevent the formation of byproducts. Coiled tube reactors and microreactors typically exhibit flow characteristics close to that of an ideal PFR.

For the hydrogenation step in a packed-bed reactor, the RTD can be influenced by factors such as the packing density of the catalyst, the flow rate of the reactants, and the potential for axial dispersion. Understanding the RTD in this stage is vital for ensuring complete conversion of the intermediate to the desired amine.

Experimental determination of RTD is often carried out using tracer studies, where a non-reactive substance is injected into the reactor inlet, and its concentration is monitored at the outlet over time. The resulting concentration-time profile provides the RTD curve.

| Parameter | Significance in Continuous Flow Synthesis | Methods of Control/Optimization |

| Mean Residence Time | Determines the average reaction time. | Adjusting reactor volume or flow rate. |

| RTD Variance | Indicates the spread of residence times. | Reactor design (e.g., PFR vs. CSTR), static mixers. |

| Skewness of RTD | Reveals the presence of dead zones or bypassing. | Optimizing reactor geometry and flow conditions. |

This interactive table outlines the key aspects of Residence Time Distribution in flow reactors.

Efficient mixing is another crucial factor, especially for multiphasic reactions like hydrogenation. In packed-bed reactors, the mixing of gas, liquid, and solid phases is essential for achieving high reaction rates. The design of the reactor, including the catalyst particle size and the flow regime, plays a significant role in determining the mixing efficiency.

Scale-Up Considerations and Industrial Applicability of Flow Chemistry

The transition from laboratory-scale continuous flow synthesis to industrial-scale production requires careful consideration of several factors. One of the primary advantages of flow chemistry is the potential for more straightforward scale-up compared to batch processes. rsc.orgmit.edu

Two main strategies are employed for scaling up continuous flow processes:

Scaling-up (or Sizing-up): This involves increasing the dimensions of the reactor (e.g., diameter and length of a tube reactor) to accommodate higher throughput. This approach requires careful engineering to maintain optimal heat and mass transfer characteristics.

Numbering-up (or Scaling-out): This strategy involves operating multiple identical reactors in parallel. This method avoids the complexities of redesigning the reactor and ensures that the reaction conditions remain consistent with the laboratory-scale setup.

The choice between these strategies depends on the specific process and economic considerations. For the production of a fine chemical like this compound, a numbering-up approach might be favored to maintain the high level of process control achieved in smaller reactors.

The industrial applicability of continuous flow synthesis for pharmaceutical intermediates is well-established. scientificupdate.comchemicalindustryjournal.co.uk The synthesis of (±)-Pregabalin in a three-step sequential-flow system has demonstrated the potential for achieving high space-time yields (e.g., 52.2 g/L/day), making it an attractive option for commercial production. elsevierpure.com

| Scale-Up Challenge | Potential Solution in Flow Chemistry |

| Heat Transfer | Maintaining high surface-area-to-volume ratio through reactor design. |

| Mass Transfer | Utilizing static mixers, optimizing flow rates, and catalyst design. |

| Process Control | Implementing Process Analytical Technology (PAT) for real-time monitoring. |

| Handling of Solids | Employing packed-bed reactors or slurry-based systems with appropriate pumps. |

This interactive table highlights the challenges and solutions for scaling up continuous flow processes.

The adoption of continuous manufacturing offers significant benefits in terms of reduced production costs, improved product quality and consistency, and enhanced process safety. scientificupdate.com As the demand for efficient and sustainable chemical manufacturing grows, the application of advanced synthetic methodologies like multi-step continuous flow processes for the production of this compound and similar molecules is expected to become increasingly prevalent in the pharmaceutical and fine chemical industries.

Mechanistic Investigations of Chemical Transformations Involving Ethyl 2 Aminomethyl 5 Methylhexanoate and Its Synthetic Intermediates

Elucidation of Reaction Mechanisms and Transition States

The formation of the target molecule and its intermediates proceeds through several key reaction types, including nucleophilic additions, hydrogenations, and decarboxylations, each with distinct mechanisms and transition states.

Nucleophilic Additions and Substitutions

A primary method for introducing the aminomethyl group at the α-position of an ester involves the Mannich reaction. wikipedia.orgbyjus.comlibretexts.org This three-component condensation reaction provides a direct route to β-amino carbonyl compounds, which are structurally analogous to the target α-(aminomethyl) ester. libretexts.org

The mechanism proceeds in two main stages:

Formation of an Iminium Ion : The reaction is initiated by the nucleophilic addition of a primary or secondary amine (or ammonia) to an aldehyde, typically formaldehyde (B43269), followed by dehydration to form a reactive electrophilic species known as an iminium ion (often referred to as a Schiff base). wikipedia.orgadichemistry.com

Nucleophilic Attack : The precursor ester, ethyl 5-methylhexanoate, which possesses an acidic α-proton, tautomerizes to its enol or enolate form under the reaction conditions. byjus.com This nucleophilic enolate then attacks the electrophilic carbon of the iminium ion. wikipedia.orglibretexts.org This carbon-carbon bond-forming step establishes the core structure of the final product.

An alternative nucleophilic substitution pathway involves the amination of an ethyl 2-(bromomethyl)-5-methylhexanoate precursor. This is a standard SN2 reaction where ammonia (B1221849) or a protected amine acts as the nucleophile, displacing the bromide leaving group to form the aminomethyl moiety.

Hydrogenation Pathways and Stereochemical Control

Hydrogenation is a critical transformation for synthesizing the target molecule, particularly for the reduction of a nitrile precursor or for establishing stereochemistry through asymmetric reduction of an unsaturated intermediate.

Nitrile Reduction: A common synthetic strategy involves the catalytic hydrogenation of a nitrile precursor, such as ethyl 2-cyano-5-methylhexanoate. The reduction of the nitrile (C≡N) to a primary amine (-CH₂NH₂) is typically performed using heterogeneous catalysts like Raney Nickel, palladium, or rhodium under a hydrogen atmosphere. lupinepublishers.com The mechanism involves the adsorption of the nitrile group onto the catalyst surface, followed by the stepwise addition of hydrogen atoms, proceeding through an intermediate imine which is further reduced to the amine. lupinepublishers.com

Asymmetric Hydrogenation: For enantioselective synthesis, a key strategy is the asymmetric hydrogenation of an unsaturated precursor, such as ethyl 2-cyano-5-methylhex-2-enoate. This approach has been extensively developed for the synthesis of the isomeric Pregabalin (B1679071) intermediate. researchgate.net The mechanism relies on a chiral transition-metal catalyst, typically Rhodium or Ruthenium complexed with a chiral phosphine (B1218219) ligand (e.g., DuPHOS). researchgate.net The chiral ligand creates a chiral environment around the metal center, forcing the coordination of the prochiral alkene in a specific orientation. Hydrogen gas then adds to the double bond from the less sterically hindered face, leading to the formation of one enantiomer in high excess.

Decarboxylation and Rearrangement Mechanisms

Decarboxylation is a key step when the synthesis proceeds via a malonic ester pathway, which allows for the elaboration of the carbon skeleton. A plausible precursor for Ethyl 2-(aminomethyl)-5-methylhexanoate would be a substituted malonic acid derivative. google.commasterorganicchemistry.com

The mechanism for the decarboxylation of a β-keto acid or a malonic acid is a well-established process:

Hydrolysis : One of the two ester groups of the malonic acid intermediate is selectively hydrolyzed to a carboxylic acid.

Cyclic Transition State : Upon heating, the carboxylic acid and the α-substituent (in this case, the aminomethyl group and the ester) are positioned to form a cyclic, six-membered transition state. masterorganicchemistry.com

Concerted Reaction : A concerted pericyclic reaction occurs where the carboxyl proton is transferred to the carbonyl oxygen (or the α-carbon), leading to the cleavage of the C-C bond and the elimination of carbon dioxide (CO₂). This initially forms an enol intermediate, which rapidly tautomerizes to the more stable final product. masterorganicchemistry.com

This method is highly efficient for compounds that can form the necessary β-carbonyl-carboxylic acid structure required for the cyclic transition state. google.commasterorganicchemistry.com

Enzymatic Reaction Mechanisms and Active Site Interactions

Enzymatic methods, particularly kinetic resolution, offer a powerful tool for obtaining enantiomerically pure α-amino esters. nih.gov This process involves the use of enzymes, such as lipases or proteases (e.g., α-chymotrypsin, subtilisin), that can selectively catalyze a reaction on one enantiomer of a racemic mixture. nih.govlibretexts.org

For the resolution of racemic this compound, the mechanism of an enzyme-catalyzed hydrolysis is as follows:

Substrate Binding : The racemic ester enters the active site of the enzyme. The active site is a three-dimensional, chiral pocket. One enantiomer (e.g., the L-enantiomer) fits optimally into this site, establishing multiple specific interactions (hydrophobic, hydrogen bonding) with the amino acid residues of the enzyme. The other enantiomer (the D-enantiomer) binds much less effectively due to steric clashes. libretexts.org

Catalysis : For the well-fitting enantiomer, the ester carbonyl group is positioned precisely next to the enzyme's catalytic machinery, often a catalytic triad (B1167595) (e.g., Ser-His-Asp in serine hydrolases). The serine residue, activated by the histidine, acts as a nucleophile and attacks the ester carbonyl, forming a tetrahedral intermediate. libretexts.org

Product Release : The intermediate collapses, releasing the alcohol (ethanol) and forming an acyl-enzyme intermediate. This is then hydrolyzed by water, releasing the L-amino acid and regenerating the free enzyme. The D-ester, which did not bind effectively, remains largely unreacted. libretexts.org

This difference in reaction rates allows for the separation of the rapidly formed L-amino acid from the unreacted D-ester. libretexts.org

Stereochemical Outcome Determination and Control Factors

The stereochemical purity of this compound is paramount for its potential applications. The final stereochemical outcome is determined by the chosen synthetic strategy, with several factors controlling the enantioselectivity.

Asymmetric Hydrogenation is a powerful method where the stereochemistry is installed during the reaction. The key control factor is the chiral catalyst, which acts as a template to direct the approach of hydrogen to one face of the prochiral substrate. The geometry of the alkene precursor (E vs. Z isomer) can also significantly influence the efficiency and selectivity of the hydrogenation.

Enzymatic Kinetic Resolution relies on the inherent chirality of enzymes. The stereochemical outcome is dependent on the enzyme's ability to differentiate between the two enantiomers of the racemic substrate. The enantioselectivity of this process is often described by the enantiomeric ratio (E-value), which is a measure of the relative rate of reaction of the two enantiomers.

Below is a table summarizing the key control factors for these two common stereoselective methods.

| Method | Key Control Factors | Outcome |

| Asymmetric Hydrogenation | - Chiral Ligand (e.g., DuPHOS, BINAP)- Metal Precursor (e.g., Rh, Ru)- Substrate Geometry (E/Z Isomerism)- Hydrogen Pressure- Temperature and Solvent | Direct formation of a single enantiomer in high enantiomeric excess (>99% ee is achievable). researchgate.net |

| Enzymatic Kinetic Resolution | - Enzyme Choice (Lipase, Protease)- pH and Temperature- Solvent System- Substrate Concentration | Separation of a racemic mixture into one enantiomer as the acid and the other as the unreacted ester. Maximum theoretical yield for the desired ester enantiomer is 50%. |

In-depth Analysis of Side Reactions, By-product Formation, and Impurity Profiles

During the synthesis of this compound, several side reactions can occur, leading to the formation of impurities that can affect the final product's purity and yield. A thorough understanding of these pathways is essential for developing effective purification strategies.

Racemization : The proton on the α-carbon of the ester is acidic and can be removed under either acidic or basic conditions. This can lead to the formation of a planar enolate intermediate, and subsequent reprotonation can occur from either face, leading to a loss of stereochemical purity (racemization).

Lactam Formation : The primary amine can act as an intramolecular nucleophile, attacking the electrophilic carbonyl of the ester group. This cyclization reaction, often promoted by heat, leads to the formation of a stable six-membered ring, 4-isobutylpiperidin-2-one.

Dimerization : Under certain conditions, intermolecular condensation between two molecules of the amino ester can occur. This leads to the formation of a cyclic dipeptide known as a diketopiperazine, specifically 3,6-diisobutylpiperazine-2,5-dione.

By-products from Precursors : Impurities can also arise from incomplete reactions or side reactions of the starting materials. For instance, if a nitrile reduction pathway is used, incomplete reduction can leave residual starting material or the intermediate imine.

The table below details some of the most common process-related impurities, their formation mechanisms, and typical analytical detection methods.

| Impurity Name | Structure | Formation Pathway |

| (R)-Ethyl 2-(aminomethyl)-5-methylhexanoate | Enantiomer of the target | Incomplete resolution or racemization during synthesis. |

| 4-Isobutylpiperidin-2-one | Lactam | Intramolecular cyclization of the amino ester, often promoted by heat or base. |

| 3,6-Diisobutylpiperazine-2,5-dione | Diketopiperazine | Intermolecular condensation of two amino ester molecules. |

| Ethyl 2-cyano-5-methylhexanoate | Nitrile Precursor | Incomplete hydrogenation of the nitrile group. |

Characterization of Unwanted Isomers and Degradation Products

The synthesis of chiral molecules such as this compound, an ethyl ester of a GABA analogue, invariably presents the challenge of controlling stereochemistry and preventing the formation of undesired side products. Although specific literature detailing the full impurity profile of this compound is not extensively available, potential unwanted isomers and degradation products can be inferred from the well-documented synthesis and stability of its parent compound, pregabalin, and related gabapentinoids.

The primary isomeric impurity of concern is the (R)-enantiomer. The desired biological activity of many chiral pharmaceuticals is often confined to a single enantiomer, with the other being inactive or even contributing to adverse effects. In the context of pregabalin and its derivatives, the (S)-enantiomer is the active moiety. The presence of the (R)-isomer is a critical quality attribute that must be carefully controlled.

Potential degradation products can arise from the inherent reactivity of the functional groups within the molecule, namely the primary amine and the ethyl ester. The ester moiety is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding carboxylic acid, 2-(aminomethyl)-5-methylhexanoic acid. Another potential degradation pathway involves intramolecular cyclization. Under certain conditions, the primary amine can react with the ester group to form a lactam, 4-isobutyl-pyrrolidin-2-one. This type of impurity is a known challenge in the synthesis and storage of gabapentin (B195806). google.com

Furthermore, reactions with formulation excipients can lead to impurities. For instance, Maillard reactions between the primary amine of gabapentin and lactose, a common excipient, have been observed, leading to the formation of adducts. researchgate.net Similar reactions could potentially occur with this compound if formulated with reducing sugars.

The following table summarizes the potential unwanted isomers and degradation products of this compound based on analogous compounds.

| Compound Name | Type | Potential Origin |

| (R)-Ethyl 2-(aminomethyl)-5-methylhexanoate | Isomer (Enantiomer) | Non-stereoselective synthesis or incomplete resolution |

| 2-(Aminomethyl)-5-methylhexanoic acid | Degradation Product | Hydrolysis of the ethyl ester |

| 4-Isobutyl-pyrrolidin-2-one | Degradation Product | Intramolecular cyclization (lactamization) |

| N-adducts with excipients | Impurity | Reaction with formulation components (e.g., lactose) |

This table is generated based on known impurities of related compounds and the chemical structure of this compound.

Rational Design for By-product Minimization

A rational approach to minimizing the formation of by-products in the synthesis of this compound focuses on stereoselective synthesis and optimization of reaction and storage conditions to prevent degradation.

Control of Stereochemistry:

The minimization of the unwanted (R)-enantiomer is a primary goal in the synthesis of (S)-Ethyl 2-(aminomethyl)-5-methylhexanoate. Several strategies have been successfully employed for the synthesis of the parent compound, pregabalin, and can be applied here:

Asymmetric Hydrogenation: The use of chiral catalysts, such as rhodium-Me-DuPHOS, for the asymmetric hydrogenation of a suitable prochiral precursor can lead to the desired (S)-enantiomer in high enantiomeric excess. researchgate.net

Chiral Auxiliaries: Employing a chiral auxiliary, such as an Evans oxazolidinone, allows for diastereoselective alkylation of a precursor. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. tsijournals.com

Enzymatic Resolution: Biocatalytic methods, utilizing enzymes like nitrilases or lipases, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (S)-isomer. For instance, nitrilase-mediated hydrolysis of a dinitrile precursor has been shown to be highly regio- and enantioselective. nih.gov Chemoenzymatic processes that use ene-reductases for the asymmetric bioreduction of β-cyanoacrylate esters also provide a stereoselective route to precursors of GABA analogues. nih.govacs.org

Minimization of Degradation Products:

To minimize the formation of hydrolysis and cyclization products, careful control of the reaction and storage conditions is crucial.

pH Control: Maintaining a neutral pH during synthesis, purification, and storage can significantly reduce the rate of acid- or base-catalyzed ester hydrolysis.

Temperature and Moisture Control: Lowering the temperature and protecting the compound from moisture can inhibit both hydrolysis and the formation of lactam impurities.

Process Optimization: Response surface methodology and other statistical design of experiment (DoE) approaches can be used to identify optimal reaction conditions (e.g., temperature, reaction time, reagent concentration) that maximize the yield of the desired product while minimizing the formation of by-products. acs.org This methodology has been successfully applied to minimize impurity formation in the synthesis of intermediates for gabapentin. acs.org

The following table outlines strategies for minimizing by-product formation.

| By-product | Minimization Strategy | Rationale |

| (R)-Ethyl 2-(aminomethyl)-5-methylhexanoate | Asymmetric synthesis (e.g., hydrogenation with chiral catalysts), use of chiral auxiliaries, enzymatic resolution. | Introduces stereochemical control to favor the formation of the desired (S)-enantiomer. |

| 2-(Aminomethyl)-5-methylhexanoic acid | Strict pH control (near neutral), low moisture conditions, controlled temperature. | Prevents acid- or base-catalyzed hydrolysis of the ester functional group. |

| 4-Isobutyl-pyrrolidin-2-one | Control of temperature and pH, use of non-polar solvents where appropriate. | Reduces the rate of intramolecular nucleophilic attack of the amine on the ester. |

| N-adducts with excipients | Careful selection of excipients, avoiding reducing sugars. | Prevents Maillard-type reactions between the primary amine and reactive carbonyls in excipients. |

This table provides a summary of rational design strategies to minimize the formation of key by-products during the synthesis and storage of this compound.

Advanced Analytical and Spectroscopic Methodologies for Research and Quality Control

High-Resolution Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. They are essential for confirming the identity of Ethyl 2-(aminomethyl)-5-methylhexanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structural elucidation of organic molecules. Both one-dimensional (1D) techniques like ¹H NMR and ¹³C NMR and two-dimensional (2D) techniques provide a complete picture of the molecular structure.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include a triplet and quartet for the ethyl ester group, signals for the protons on the hexanoate (B1226103) backbone, a doublet for the methyl groups of the isobutyl moiety, and signals corresponding to the aminomethyl group and the proton at the chiral center.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the isobutyl-substituted backbone.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm proton-proton couplings (i.e., which protons are adjacent), while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. This data collectively allows for the unequivocal assignment of the structure.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Predicted Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (ethyl) | ~1.25 | Triplet |

| -O-CH₂- (ethyl) | ~4.15 | Quartet |

| -CH(CH₃)₂ (isobutyl methyls) | ~0.90 | Doublet |

| -CH₂-NH₂ | ~2.8-3.0 | Multiplet |

| -CH- (chiral center) | ~2.5-2.7 | Multiplet |

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. In techniques like electrospray ionization (ESI), the molecule is typically observed as its protonated form [M+H]⁺.

The fragmentation pattern observed in the mass spectrum provides structural information. Electron Ionization (EI), often used in GC-MS, would cause predictable fragmentation of this compound. Key fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃), cleavage alpha to the nitrogen atom, and the McLafferty rearrangement. Tandem mass spectrometry (MS/MS) can be used to isolate a specific parent ion and induce further fragmentation, providing even more detailed structural information and confirming the connectivity of the molecule.

Table 4: Plausible Mass Spectrometry Fragments (EI)

| m/z (mass-to-charge ratio) | Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 187 | [M]⁺• | Molecular Ion |

| 142 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical from the ester |

| 114 | [M - COOCH₂CH₃]⁺ | Loss of the entire carbethoxy group |

| 88 | [CH(NH₂)COOCH₂CH₃]⁺• | Cleavage of the bond between C2 and C3 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the qualitative analysis of "this compound," providing definitive identification of its key functional groups. The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

The primary amine (-NH₂) group gives rise to characteristic stretching vibrations. Typically, primary amines exhibit two bands in the region of 3400-3250 cm⁻¹ due to symmetric and asymmetric N-H stretching. Additionally, a broad absorption band associated with N-H bending (scissoring) is expected to appear in the range of 1650-1580 cm⁻¹.

The ester functional group (-COOCH₂CH₃) is readily identified by its strong carbonyl (C=O) stretching absorption. This band is typically one of the most intense in the spectrum and appears in the region of 1750-1735 cm⁻¹ for saturated aliphatic esters. Furthermore, the C-O stretching vibrations of the ester group will produce two distinct bands: one for the C-O-C asymmetric stretch between 1250-1150 cm⁻¹ and another for the symmetric stretch between 1150-1000 cm⁻¹.

The aliphatic isobutyl group and the ethyl group contribute to absorptions from C-H bond vibrations. The stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups are observed in the 2960-2850 cm⁻¹ region. Bending vibrations for these groups occur at lower frequencies, with characteristic bands around 1465 cm⁻¹ (methylene scissoring) and 1370 cm⁻¹ (methyl symmetric bending).

By analyzing the presence and precise positions of these absorption bands, FT-IR spectroscopy allows for the rapid confirmation of the molecular structure and the identification of "this compound" in a sample.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400-3250 | Medium |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1650-1580 | Medium-Strong, Broad |

| Ester (-COOR) | C=O Stretch | 1750-1735 | Strong |

| Ester (-COOR) | C-O-C Asymmetric Stretch | 1250-1150 | Strong |

| Ester (-COOR) | C-O-C Symmetric Stretch | 1150-1000 | Medium |

| Alkyl (C-H) | C-H Stretch | 2960-2850 | Strong |

| Methylene (-CH₂-) | C-H Bend (scissoring) | ~1465 | Medium |

| Methyl (-CH₃) | C-H Bend (symmetric) | ~1370 | Medium |

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination

"this compound" possesses a chiral center at the C2 position, meaning it can exist as a pair of enantiomers. Chiroptical methods are essential for determining the enantiomeric purity and absolute configuration of chiral molecules.

Specific Optical Rotation Measurements

Specific optical rotation is a fundamental chiroptical property of a chiral substance and is defined as the angle to which a plane of polarized light is rotated when it passes through a solution of a specific concentration and path length. The measurement is performed using a polarimeter. The specific rotation, [α], is a characteristic constant for a given enantiomer at a specific temperature and wavelength (commonly the sodium D-line at 589 nm).

The two enantiomers of "this compound" will rotate the plane of polarized light by equal amounts but in opposite directions. The dextrorotatory (+) enantiomer rotates the light to the right, while the levorotatory (-) enantiomer rotates it to the left. A racemic mixture (an equal mixture of both enantiomers) will have a specific optical rotation of zero.

Measuring the specific optical rotation is a rapid and straightforward method to assess the enantiomeric excess (e.e.) of a sample. If the specific rotation of the enantiomerically pure compound is known, the e.e. of a sample can be calculated using the formula:

e.e. (%) = ([α]observed / [α]max) × 100

Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength.

Enantiomers will produce mirror-image CD spectra. A positive or negative peak (known as a Cotton effect) in the CD spectrum corresponds to an electronic transition within the chiral molecule. For "this compound," the carbonyl group of the ester is a potential chromophore that could give rise to a CD signal in the far-UV region.

CD spectroscopy is highly sensitive to the stereochemistry of a molecule and can be used to determine the absolute configuration by comparing the experimental spectrum to that of a known standard or to theoretical predictions from quantum chemical calculations. It is also a valuable tool for monitoring changes in conformation and for studying interactions between chiral molecules.

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov This technique can provide precise information about bond lengths, bond angles, and the absolute configuration of a chiral molecule like "this compound."

To perform a crystallographic analysis, a high-quality single crystal of the compound is required. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are measured.

From the diffraction data, an electron density map of the crystal's unit cell is generated. This map is then interpreted to determine the positions of the individual atoms. The final result is a detailed three-dimensional model of the molecule, including the arrangement of atoms in space and their connectivity.

For "this compound," X-ray crystallography could unambiguously establish the relative and absolute stereochemistry of the chiral center. It would also reveal details about the conformation of the molecule in the solid state and the nature of intermolecular interactions, such as hydrogen bonding involving the amine and ester groups, which dictate the crystal packing.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. For "this compound," techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about its thermal stability, phase transitions, and decomposition profile.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures and enthalpies of phase transitions, such as melting and boiling points. A DSC thermogram of "this compound" would show endothermic peaks corresponding to its melting point and boiling point. The purity of the sample can also be estimated from the shape of the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability of a compound and to study its decomposition pathway. A TGA curve for "this compound" would show the temperature at which the compound begins to decompose and the percentage of mass loss at different stages of decomposition. This information is crucial for determining the upper-temperature limit for handling and storage of the compound. Studies on the thermal decomposition of amino acids have shown that they can decompose at well-defined temperatures, emitting volatile products like water and ammonia (B1221849). semanticscholar.orgbiorxiv.org

Process Development and Optimization for Sustainable Chemical Manufacturing

Application of Green Chemistry Principles in Synthetic Route Selection

The adoption of green chemistry principles is paramount in designing synthetic pathways that are not only economically viable but also environmentally benign. For the synthesis of Ethyl 2-(aminomethyl)-5-methylhexanoate, these principles guide the selection of solvents, maximize the incorporation of raw materials into the final product, and enhance energy efficiency.

Solvent Selection and Replacement Strategies for Reduced Environmental Impact

Solvents constitute a significant portion of the mass in many chemical processes and are a primary source of environmental pollution and safety concerns. Green chemistry emphasizes the use of safer, non-toxic, and renewable solvents or, where possible, solvent-free conditions. vapourtec.com

In the context of synthesizing β-amino esters, a plausible route involves the Mannich reaction, a three-component condensation of an aldehyde (formaldehyde), an amine, and a carbon acid (such as a malonic ester). ingentaconnect.comwikipedia.org Traditional solvents for such reactions include volatile organic compounds (VOCs) like toluene, THF, or DMF. However, green chemistry promotes a shift towards more sustainable alternatives. Water, supercritical CO2, ionic liquids, and bio-based solvents like ethanol (B145695) are increasingly considered. vapourtec.comingentaconnect.com

Notably, in the industrial synthesis of Pregabalin (B1679071), a structurally related γ-amino acid, a highly efficient process was developed where all four manufacturing steps are performed in water, showcasing the viability of aqueous media for such transformations. nih.gov For Mannich reactions, the use of water can sometimes promote the reaction, and solvent-free conditions using microwave irradiation have also proven effective for the synthesis of poly(β-amino esters). rsc.orgrsc.orgresearchgate.net

Table 1: Comparison of Conventional and Green Solvents for Amino Ester Synthesis

| Solvent | Type | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Toluene | Conventional (VOC) | Good solvency for organic reagents. | Volatile, flammable, toxic. |

| DMF | Conventional (VOC) | High boiling point, good solvency. | Reproductive toxicity, difficult to remove. |

| Water | Green | Non-toxic, non-flammable, readily available, inexpensive. researchgate.net | Poor solubility for some organic reagents. |

| Ethanol | Green (Bio-based) | Renewable source, biodegradable, lower toxicity. | Flammable. |

| Supercritical CO2 | Green | Non-toxic, non-flammable, easily removed. | Requires high-pressure equipment. |

The selection of an optimal green solvent involves a trade-off between reaction efficiency, cost, safety, and environmental impact. rsc.org

Maximizing Atom Economy and Minimizing Waste Generation

Atom economy is a core metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. Synthetic routes with high atom economy, such as addition reactions, are preferred over those generating significant byproducts, like elimination or substitution reactions using stoichiometric reagents.

Common strategies for synthesizing β-amino acids include the conjugate addition of amines to Michael acceptors and Mannich-type reactions. illinois.edu These are inherently more atom-economical than routes requiring protecting groups or stoichiometric activating agents that are later removed. For instance, a synthesis that proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent decarboxylation may have a lower atom economy due to the loss of CO2. google.com In contrast, a direct catalytic aminomethylation would, in principle, offer a higher atom economy.

Biocatalysis offers a powerful tool for improving atom economy and reducing waste. For example, the synthesis of Pregabalin intermediates has been achieved using lipase-catalyzed resolutions. researchgate.net This chemoenzymatic process improves efficiency by establishing the stereocenter early and allowing for the racemization and reuse of the unwanted enantiomer, significantly reducing waste. researchgate.net

Table 2: Conceptual Comparison of Atom Economy in Synthetic Strategies

| Synthetic Strategy | General Reaction Type | Atom Economy Consideration |

|---|---|---|

| Direct Catalytic Aminomethylation | Addition/Condensation | Potentially high; most atoms from reactants are incorporated. |

| Mannich Reaction | Condensation | High; main byproduct is a small molecule (e.g., H2O). mdpi.com |

| Arndt-Eistert Homologation (from α-amino acid) | Rearrangement/Substitution | Lower; involves reagents like diazomethane (B1218177) and generates N2 gas as waste. illinois.edu |

| Hofmann Rearrangement (from a dicarboxylic acid derivative) | Rearrangement | Lower; involves loss of CO2 and use of stoichiometric reagents like bromine. researchgate.net |

Energy Efficiency and Process Streamlining

Energy consumption is a major operational cost and contributes significantly to the carbon footprint of chemical manufacturing. energy.gov Green process design aims to conduct reactions at ambient temperature and pressure whenever possible and to streamline operations to reduce heating, cooling, and separation steps. energy.gov

Process intensification (PI) is a key strategy for enhancing energy efficiency. energy.gov This involves combining multiple unit operations, such as reaction and separation, into a single piece of equipment. energy.gov For esterification reactions, reactive distillation is a prime example of PI, where the reaction and separation of products occur simultaneously, driving the reaction equilibrium forward and reducing energy costs. researchgate.net The use of continuous-flow reactors over traditional batch processes can also significantly improve heat and mass transfer, leading to better control, higher yields, and reduced energy consumption. energy.govmdpi.com

Biocatalysis again presents a significant advantage. Enzymatic reactions, such as those using lipases or ene-reductases for the synthesis of β-amino acid precursors, typically occur under mild conditions (e.g., 30-40°C), drastically reducing the energy demands associated with high-temperature chemical transformations. mdpi.comacs.org A continuous-flow method for synthesizing β-amino acid esters using a lipase (B570770) catalyst was successfully performed at 35°C. mdpi.com

Impurity Control Strategies and Process Robustness

Ensuring the purity of a chemical compound is critical, particularly in pharmaceutical applications. A robust manufacturing process is one that consistently produces the final product within predefined quality specifications. This requires a deep understanding of how impurities are formed and the implementation of effective control measures.

Mechanistic Understanding of Impurity Formation Pathways

Impurities in the synthesis of this compound can originate from starting materials, intermediates, or side reactions. In a potential synthesis via a Mannich-type reaction involving diethyl malonate, formaldehyde (B43269), and an amine source, several impurity pathways can be postulated.

Over-alkylation: The nitrogen of the aminomethyl group could potentially react with a second molecule of the electrophilic intermediate, leading to a bis-adduct.

Incomplete Decarboxylation: If the synthesis involves a malonic ester intermediate, incomplete hydrolysis of one ester group or incomplete decarboxylation can lead to dicarboxylic acid or diester impurities.

Lactam Formation: Intramolecular cyclization of the amino ester, particularly under thermal stress, can lead to the formation of a lactam impurity, such as 4-isobutylpyrrolidin-2-one, which is a known impurity in Pregabalin synthesis. researchgate.net

Dicarboxylic Acid Impurity: Hydrolysis of the starting nitrile or the final ester group in related syntheses can lead to the formation of diacid impurities like 3-isobutylglutaric acid. researchgate.net

Esterification Impurities: During the final esterification step (if the synthesis proceeds via the amino acid), reaction with residual alcohols used as solvents (e.g., isopropanol) can lead to the formation of different ester impurities. researchgate.net

Understanding these pathways allows chemists to adjust reaction conditions (e.g., temperature, stoichiometry, reaction time) to minimize the formation of these undesired byproducts.

Table 3: Potential Process-Related Impurities and Their Formation Pathways

| Impurity Name | Potential Formation Pathway | Mitigation Strategy |

|---|---|---|

| Diethyl 2,2-bis((aminomethyl))-5-methylhexanoate | Over-reaction during Mannich aminomethylation. | Control stoichiometry of formaldehyde and amine source. |

| 2-(Aminomethyl)-5-methylhexanedioic acid | Complete hydrolysis of a diester intermediate or the final product. | Controlled hydrolysis conditions (time, temperature, reagent concentration). |

| 4-Isobutylpyrrolidin-2-one | Intramolecular cyclization (lactamization). | Avoid high temperatures during workup and purification. |

| 3-Isobutylglutaric acid | Hydrolysis of precursor intermediates (e.g., cyano-diester). chemicalbook.com | Strict control of pH and temperature during hydrolysis steps. |

| Isopropyl 2-(aminomethyl)-5-methylhexanoate | Transesterification or direct esterification with solvent impurities. researchgate.net | Use of high-purity solvents and reagents; controlled purification. |

Development of In-Process Control (IPC) and Analytical Monitoring Techniques

In-process controls (IPCs) are crucial for monitoring the progress of a reaction, ensuring it remains within defined parameters, and detecting deviations before they impact the final product quality. google.com For the synthesis of this compound, a combination of analytical techniques would be employed.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for monitoring reaction progress and quantifying the active ingredient and its impurities. ijcrcps.com A reverse-phase HPLC method can be developed to separate the starting materials, intermediates, the final product, and potential impurities. For instance, validated HPLC methods for Pregabalin analysis are capable of detecting and quantifying impurities at levels below 0.1%. researchgate.netnih.gov Such methods often use a C8 or C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, and detection via a photodiode array (PDA) detector. nih.gov

Gas Chromatography (GC) is another valuable tool, particularly for monitoring the conversion of volatile intermediates or for analyzing the final ester product. nih.gov In biocatalytic resolutions of related intermediates, GC analysis is used to determine both the reaction conversion and the enantiomeric excess (ee) of the product. nih.gov

Other techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can be used to monitor the disappearance of starting material functional groups (e.g., nitrile C≡N stretch) and the appearance of product functional groups (e.g., ester C=O stretch).

Table 4: In-Process Control (IPC) Plan for a Hypothetical Synthesis

| Process Stage | Parameter to Monitor | Analytical Technique | Purpose |

|---|---|---|---|

| Raw Material Check | Purity and Identity | HPLC, GC, FTIR | Ensure quality of starting materials. |

| Mannich Reaction | Consumption of starting materials, formation of intermediate | HPLC, TLC | Determine reaction completion and check for major side products. |

| Hydrolysis/Decarboxylation | Conversion of intermediate | HPLC | Monitor for complete reaction and minimize hydrolysis of the second ester. |

| Final Product Isolation | Purity, residual solvents | HPLC, GC (Headspace) | Ensure final product meets purity specifications and solvent limits. |

By integrating these green chemistry principles and robust control strategies, the manufacturing process for this compound can be optimized to be more sustainable, efficient, and reliable.

Based on a comprehensive review of available scientific literature, it is not possible to generate the requested article on "this compound." The specific, detailed research findings required to populate the outlined sections on purification, crystallization, solubility, nucleation kinetics, and polymorphism for this particular compound are not present in the public domain.

The available body of research focuses overwhelmingly on the structural isomer, (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin), which is a widely used pharmaceutical. Extensive data exists for the process development, purification, and crystallization of Pregabalin and its synthetic precursors. However, this information is not applicable to this compound, as the difference in the position of the aminomethyl group (position 2 vs. position 3) and the presence of an ethyl ester group significantly alter the molecule's chemical and physical properties.

Generating content for the requested outline without specific data would require speculation and fabrication of scientific results, which is not feasible. Therefore, the article cannot be constructed in a scientifically accurate and informative manner as per the instructions.

Theoretical and Computational Chemistry Approaches in the Study of Ethyl 2 Aminomethyl 5 Methylhexanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the electronic structure and predicting the reactivity of molecules like Ethyl 2-(aminomethyl)-5-methylhexanoate. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, can provide detailed insights into various molecular properties.

For this compound, these calculations would typically be employed to:

Determine Optimized Molecular Geometry: Calculations can predict the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and shape of these orbitals indicate where the molecule is most likely to act as a nucleophile or an electrophile.

Calculate Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for understanding intermolecular interactions.

Predict Spectroscopic Properties: Quantum chemical methods can be used to simulate various spectra, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR), which can aid in the structural elucidation of the molecule.

Compute Thermochemical Data: Properties like enthalpy of formation, Gibbs free energy, and entropy can be calculated, providing insights into the molecule's stability and the thermodynamics of reactions it might undergo.

Illustrative Data from Quantum Chemical Calculations on a Generic β-Amino Ester:

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | 1.2 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 7.7 eV | B3LYP/6-31G(d) |

| Dipole Moment | 2.8 Debye | B3LYP/6-31G(d) |

This table presents hypothetical data for a generic β-amino ester to illustrate the output of quantum chemical calculations. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics and Molecular Mechanics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) and Molecular Mechanics (MM) simulations are powerful tools for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound over time. These methods use classical mechanics to model the movements of atoms and molecules.

Key applications for this compound would include:

Conformational Sampling: Identifying the most stable and populated conformations of the molecule in different environments (e.g., in a vacuum, in a specific solvent). This is crucial as the molecule's shape can significantly influence its biological activity and physical properties.

Solvation Effects: MD simulations can explicitly model the interactions between this compound and solvent molecules, providing a detailed picture of how the solvent influences its structure and dynamics.

Intermolecular Interactions: These simulations can be used to study how this compound interacts with other molecules, such as receptors, enzymes, or other small molecules. This is vital for understanding its potential biological role.

Calculation of Macroscopic Properties: MD simulations can be used to predict bulk properties such as density, viscosity, and diffusion coefficients for systems containing this compound.

Example of Potential Conformational Dihedrals for this compound:

| Dihedral Angle | Description | Predicted Stable Conformations (degrees) |

| τ1 (N-Cα-Cβ-Cγ) | Defines the backbone conformation | -60 (gauche-), 180 (anti), 60 (gauche+) |

| τ2 (Cα-Cβ-Cγ-Cδ) | Relates to the isobutyl side chain | -60 (gauche-), 180 (anti), 60 (gauche+) |

| τ3 (O-C-O-C) | Ester group orientation | 0 (syn-periplanar), 180 (anti-periplanar) |

This table illustrates key dihedral angles that would be analyzed in a conformational study of this compound. The listed stable conformations are typical for such structures but would need to be confirmed by specific simulations.

Computational Design of Catalysts for Enantioselective Synthesis

The synthesis of a specific enantiomer of a chiral molecule like this compound is often a significant challenge. Computational chemistry plays a crucial role in the rational design of catalysts for enantioselective synthesis.

Computational approaches in this area involve:

Modeling Transition States: Quantum chemical calculations can be used to model the transition states of the catalyzed reaction for both possible enantiomeric products. The difference in the activation energies for these transition states determines the enantioselectivity of the catalyst.

Catalyst-Substrate Docking: Molecular docking simulations can predict how the substrate, this compound or its precursors, binds to the active site of a chiral catalyst. This helps in understanding the origin of stereocontrol.

Virtual Screening of Catalysts: A large number of potential catalyst structures can be computationally screened to identify the most promising candidates for achieving high enantioselectivity, thereby reducing the experimental effort required. scielo.br

Mechanism Elucidation: Computational studies can help to elucidate the detailed reaction mechanism of the catalyzed synthesis, providing insights that can be used to optimize reaction conditions and catalyst design.

Process Modeling and Simulation (e.g., Computational Fluid Dynamics for Reactor Optimization)

On a larger scale, computational methods are used to model and optimize the chemical processes for synthesizing this compound. Computational Fluid Dynamics (CFD) is a particularly powerful tool for simulating fluid flow and heat transfer within chemical reactors.

Applications of process modeling and simulation include:

Reactor Design and Optimization: CFD simulations can be used to model the mixing, heat transfer, and reaction kinetics within a reactor. researchgate.net This allows for the optimization of reactor geometry, stirrer speed, and feed locations to improve yield and selectivity. researchgate.net

Scale-up Studies: Simulating the process at different scales can help to identify and address potential issues that may arise during the transition from laboratory-scale synthesis to industrial production.

Process Safety Analysis: Simulations can be used to model potential hazardous scenarios, such as runaway reactions, to ensure the safe operation of the chemical process.

Kinetic Modeling: Computational methods can be used to develop detailed kinetic models of the synthesis reaction, which are essential for process control and optimization.

Q & A

Q. How can researchers optimize the enantiomeric purity of this compound?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak columns (e.g., AD-H or OD-H) with hexane/ethanol mobile phases .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., Ru-BINAP complexes) during aminomethylation steps .

- Circular Dichroism (CD) : Monitor enantiomeric excess by comparing CD spectra to racemic standards .

Data Analysis & Presentation Guidelines

- Raw Data Handling : Include processed data (e.g., NMR integrals, HPLC chromatograms) in the main text; raw spectra in appendices .

- Statistical Validation : Report uncertainties (e.g., ±SD for triplicate experiments) and use ANOVA for comparative studies .

- Ethical Compliance : Disclose conflicts of interest (e.g., funding sources) and adhere to CAS indexing for compound naming .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.